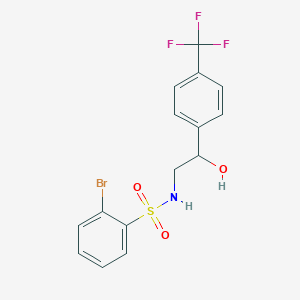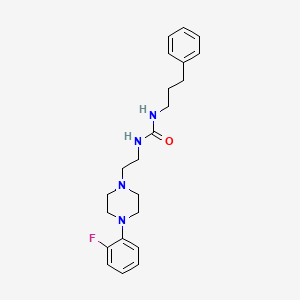![molecular formula C16H12Cl2N2O2 B2878506 4-chloro-N'-[(E)-3-(4-chlorophenyl)prop-2-enoyl]benzohydrazide CAS No. 637306-61-7](/img/structure/B2878506.png)
4-chloro-N'-[(E)-3-(4-chlorophenyl)prop-2-enoyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N'-[(E)-3-(4-chlorophenyl)prop-2-enoyl]benzohydrazide is a chemical compound characterized by its molecular structure, which includes a benzene ring substituted with chlorine atoms and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N'-[(E)-3-(4-chlorophenyl)prop-2-enoyl]benzohydrazide typically involves the reaction of 4-chlorobenzoic acid with hydrazine hydrate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction proceeds under mild conditions, often at room temperature, to yield the desired hydrazide.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems and real-time monitoring ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form a corresponding hydrazine oxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products Formed:
Oxidation: Hydrazine oxide derivatives.
Reduction: Amines.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 4-chloro-N'-[(E)-3-(4-chlorophenyl)prop-2-enoyl]benzohydrazide is used in the study of enzyme inhibition and as a potential inhibitor for certain enzymes involved in disease processes.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug design and development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 4-chloro-N'-[(E)-3-(4-chlorophenyl)prop-2-enoyl]benzohydrazide exerts its effects involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with enzymes, leading to inhibition or activation of their activity. The presence of chlorine atoms on the benzene ring enhances the compound's ability to interact with biological molecules, affecting various pathways involved in cellular processes.
Comparison with Similar Compounds
4-Chlorophenol: A phenol derivative with similar chlorine substitution.
N-(4-chlorophenyl)-maleimide: A maleimide derivative with a similar chlorophenyl group.
Uniqueness: 4-Chloro-N'-[(E)-3-(4-chlorophenyl)prop-2-enoyl]benzohydrazide is unique due to its specific combination of functional groups, which allows for diverse reactivity and applications. Its ability to undergo multiple types of reactions and its potential in various scientific fields set it apart from similar compounds.
Properties
IUPAC Name |
4-chloro-N'-[(E)-3-(4-chlorophenyl)prop-2-enoyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2/c17-13-6-1-11(2-7-13)3-10-15(21)19-20-16(22)12-4-8-14(18)9-5-12/h1-10H,(H,19,21)(H,20,22)/b10-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPFYRMJGNBAIB-XCVCLJGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NNC(=O)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NNC(=O)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(benzo[d][1,3]dioxol-5-yl)-3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2878432.png)
![N-[(furan-2-yl)methyl]-N'-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide](/img/structure/B2878434.png)


![N-(3,5-dimethylphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2878439.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2878441.png)


![(Z)-2-(2,5-dimethoxybenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2878446.png)
